molecular formula C11H14O3 B2639289 3-(3-Methoxyphenoxy)-2-butanone CAS No. 93351-44-1

3-(3-Methoxyphenoxy)-2-butanone

Cat. No. B2639289
CAS RN: 93351-44-1
M. Wt: 194.23
InChI Key: VMULZYSJWXVFKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenoxy)-2-butanone” can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methoxyphenoxy)-2-butanone” can be analyzed using various techniques .

Scientific Research Applications

Synthetic Strategies and Complex m-Aryloxy Phenols

m-Aryloxy phenols serve as essential building blocks for synthesizing bioactive natural products and conducting polymers. Recent advances in synthetic methods have enabled the preparation of complex m-aryloxy phenols with various functional groups (e.g., esters, nitriles, halogens). These functional groups impart specific properties to the compounds . Notably, strategies such as selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions play a crucial role in their synthesis.

Hydrogen Bromide and Boron Tribromide Catalysis

The use of hydrogen bromide (HBr) and boron tribromide (BBr3) as catalysts in demethylation reactions is valuable for synthesizing m-aryloxy phenols. These acids coordinate with electron-rich sites, enhancing organic reactions .

Allene Synthesis

3-Methoxythiophenol, a related compound, is used in the preparation of allenes . Allene compounds have unique structural features and reactivity.

Future Directions

The future directions for “3-(3-Methoxyphenoxy)-2-butanone” could involve further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

3-(3-methoxyphenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-5-10(7-11)13-3/h4-7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMULZYSJWXVFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)-2-butanone

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